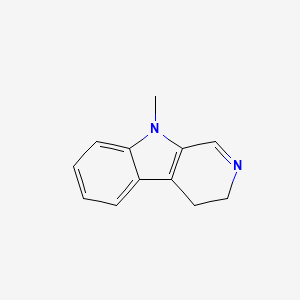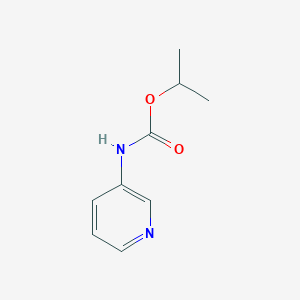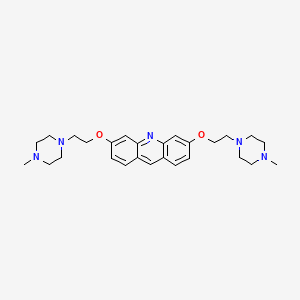![molecular formula C6H7N5 B3358612 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine CAS No. 813462-82-7](/img/structure/B3358612.png)
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine
Overview
Description
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry. The presence of nitrogen atoms in the heterocyclic rings contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridazine with methyl isocyanate under controlled conditions to form the desired imidazo[4,5-d]pyridazin-4-amine structure. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[4,5-d]pyridazin-4-amine derivatives with various functional groups.
Scientific Research Applications
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activity.
Imidazo[4,5-c]pyridine: Shares the imidazole and pyridine rings but differs in the position of nitrogen atoms.
Pyridazine Derivatives: Compounds with a pyridazine ring that exhibit diverse pharmacological properties.
Uniqueness: 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)6(7)11-10-3/h2H,1H3,(H2,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZPFOVROXWUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=N1)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
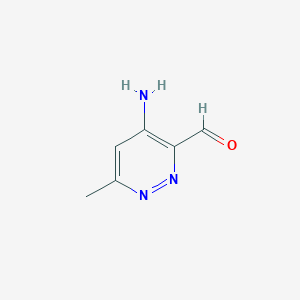
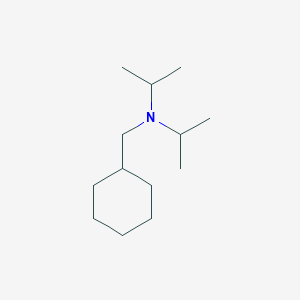
![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

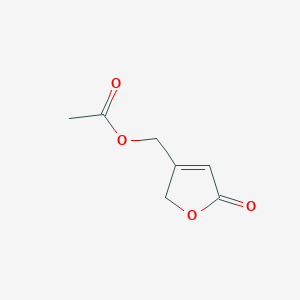
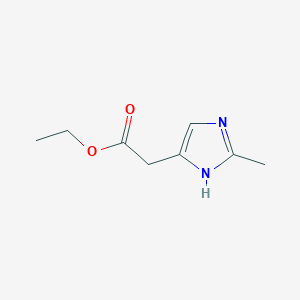
![3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B3358607.png)
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)
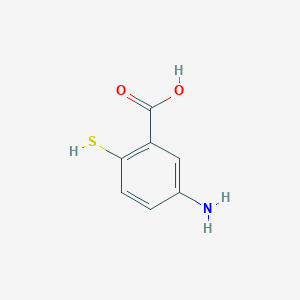
![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)
